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Cat. No.: B1266196 Get Quote

Introduction

2,2,4-Trimethyl-3-pentanone, also known as tert-butyl isopropyl ketone, is a saturated

aliphatic ketone with the molecular formula C₈H₁₆O.[1][2][3] Its chemical structure consists of a

pentanone backbone with methyl groups at positions 2, 2, and 4. Understanding the

spectroscopic characteristics of this compound is crucial for its identification, characterization,

and quality control in research and industrial applications. This guide provides a

comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data for 2,2,4-Trimethyl-3-pentanone, along with generalized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2,4-Trimethyl-3-pentanone.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity

~1715 C=O (carbonyl) stretch Strong

~2991 C-H (alkyl) stretch Strong

Table 1: Key Infrared Absorption Bands for 2,2,4-Trimethyl-3-pentanone. The strong

absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.1 Doublet 6H -CH(CH₃)₂

~1.2 Singlet 9H -C(CH₃)₃

~2.8 Septet 1H -CH(CH₃)₂

Table 2: ¹H NMR Spectroscopic Data for 2,2,4-Trimethyl-3-pentanone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm) Assignment

~18.0 -CH(CH₃)₂

~26.0 -C(CH₃)₃

~39.0 -CH(CH₃)₂

~45.0 -C(CH₃)₃

~217.0 C=O

Table 3: ¹³C NMR Spectroscopic Data for 2,2,4-Trimethyl-3-pentanone.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

128 ~5% [M]⁺ (Molecular Ion)

85 ~30% [M - C₃H₇]⁺

57 100%
[C₄H₉]⁺ (tert-butyl cation) -

Base Peak

43 ~50% [C₃H₇]⁺ (isopropyl cation)

41 ~45% [C₃H₅]⁺
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Table 4: Key Mass Spectrometry Fragmentation Data for 2,2,4-Trimethyl-3-pentanone.[1][5]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 2,2,4-Trimethyl-3-pentanone.

Methodology:

Sample Preparation: For a liquid sample like 2,2,4-Trimethyl-3-pentanone, a small drop is

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory

of an FTIR spectrometer.[6]

Instrument Setup: The spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

clean ATR crystal is recorded.

Data Acquisition: The sample spectrum is then recorded. The instrument measures the

absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2,2,4-Trimethyl-3-pentanone.

Methodology:

Sample Preparation:

Weigh approximately 5-20 mg of 2,2,4-Trimethyl-3-pentanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a standard 5 mm NMR tube.[7] Chloroform-d is a common choice for non-
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polar to moderately polar compounds.[7]

Ensure the sample is fully dissolved to achieve a homogeneous solution.[8]

Instrument Setup (¹H NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Tune and shim the magnetic field to optimize its homogeneity.

Set acquisition parameters, including a spectral width of approximately -2 to 12 ppm and

typically 8 to 16 scans for a good signal-to-noise ratio.[7]

Data Acquisition (¹H NMR): Acquire the Free Induction Decay (FID) and perform a Fourier

transform to obtain the spectrum.

Instrument Setup (¹³C NMR):

The same sample can be used.

The probe is tuned to the ¹³C frequency.

A standard proton-decoupled pulse program is used.

Set a spectral width of approximately 0 to 220 ppm.[7] Due to the low natural abundance

of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Data Acquisition (¹³C NMR): Acquire the FID with proton decoupling and process the data.

Data Processing: Phase the spectra and calibrate the chemical shift scale using the residual

solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR). Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.[7]

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 2,2,4-Trimethyl-3-pentanone.
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Methodology:

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or

acetonitrile. A typical concentration is in the range of 10 to 100 micrograms per mL.[9]

If necessary, filter the solution to remove any particulate matter.[8]

Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

The separated compound then enters the mass spectrometer's ion source.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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